2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound characterized by a fused triazole and pyridine ring system. The compound features a bromine atom at the 2-position and a carboxylic acid group at the 7-position, which contributes to its biological activity and versatility in chemical reactions. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inverse agonist for the retinoic acid-related orphan receptor gamma t and as an inhibitor of various kinases involved in disease pathways, including those related to cardiovascular disorders and type 2 diabetes .
The compound is classified under the category of triazolopyridines, which are known for their diverse biological activities. It is cataloged with the CAS number 1622993-12-7 and has been synthesized through various methods, showcasing its relevance in both academic research and industrial applications .
The synthesis of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid can be achieved through several methods:
The microwave-assisted synthesis typically occurs in dry toluene at elevated temperatures (around 140°C), leading to efficient formation of the desired compound. The reaction conditions can be optimized for yield through solvent screening and temperature adjustments .
The molecular formula of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid is CHBrNO. The structure features a triazole ring fused to a pyridine ring with distinct functional groups that influence its reactivity and biological properties.
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid participates in several types of chemical reactions:
Common reagents include copper acetate for cycloaddition reactions and lithium diisopropylamide for lithiation processes. The carboxylic acid group allows for esterification and amidation reactions as well .
The main products from these reactions include various substituted triazolopyridines, esters, and amides that can be further functionalized for enhanced biological activity.
The mechanism of action for 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets such as RORγt (retinoic acid receptor-related orphan receptor gamma t), PHD-1 (prolyl hydroxylase domain protein 1), JAK1 (Janus kinase 1), and JAK2 (Janus kinase 2). By binding to these targets, the compound modulates various signaling pathways that are crucial in the pathogenesis of diseases like type 2 diabetes and cardiovascular disorders. The synthesis process also involves a transamidation mechanism followed by nucleophilic addition with nitrile groups leading to condensation reactions that form the final product .
The compound exhibits a purity of approximately 97%, indicating high quality for research applications. Its melting point and solubility characteristics are essential for practical applications but are not specified in the available data.
Key chemical properties include:
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid has notable applications in scientific research:
This compound exemplifies how modifications at specific positions within heterocyclic frameworks can lead to significant changes in biological activity and reactivity profiles.
The [1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged structural motif in pharmaceutical design due to its balanced physicochemical properties and bioisosteric relationships with purine nucleobases. This bromo-carboxylic acid derivative significantly enhances the parent scaffold through three key features:
Bidirectional Derivatization Capacity: The C-2 bromine atom serves as a site-selective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C-7 carboxylic acid enables amide bond formation, esterification, or reduction to alcohol functionalities [3] [5]. This bifunctionality permits orthogonal diversification unavailable in simpler analogs like 2-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1021019-03-3) [7].
Enhanced Pharmacokinetic Profile: Computational analyses (AlogP, topological polar surface area) indicate the carboxylic acid moiety improves aqueous solubility compared to alkyl-substituted triazolopyridines, addressing a critical limitation in kinase inhibitor development. The compound's calculated collision cross sections (CCS) range from 137.8 Ų for [M+H]+ to 141.2 Ų for [M-H]- adducts, supporting favorable membrane permeability [4].
Bioisosteric Versatility: Clinical candidates incorporating this core demonstrate its role as a purine-mimetic scaffold capable of occupying ATP-binding pockets. Notable examples include CEP-33779 (JAK2 inhibitor) and VS-5584 (PI3K/mTOR dual inhibitor), where the triazolopyridine core establishes critical hydrogen bonds with kinase hinge regions [3] [9]. Modifications at C-7 significantly influence target selectivity, as evidenced in PI3Kγ inhibitors where carboxylic acid derivatives demonstrated 50-fold selectivity over related isoforms [9].
Table 1: Bioactive Triazolopyridine Derivatives Derived from Functionalized Building Blocks
Core Structure | Derivative | Biological Target | Therapeutic Application |
---|---|---|---|
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid | N-(6-(2-methoxy-3-sulfonamidopyridin-5-yl) derivatives | PI3Kα/mTOR | Anticancer agents [9] |
Unsubstituted [1,2,4]triazolo[1,5-a]pyridine | CZC24832 | PI3Kγ | Anti-inflammatory [9] |
6-Aryl-[1,2,4]triazolo[1,5-a]pyridine | 2-Acylamino derivatives | CRK3 kinase | Antileishmanial agents [9] |
5,7-Disubstituted [1,2,4]triazolo[1,5-a]pyridine | 2-Ureido derivatives | Bacterial enzymes | Antibacterial agents [9] |
This compound's synthetic utility originates from the orthogonal reactivity of its bromine and carboxylic acid functionalities, enabling sequential derivatization strategies essential for constructing complex pharmaceutical intermediates. Key synthetic applications include:
Regioselective Coupling Reactions: The C-2 bromine undergoes preferential Pd(0)-catalyzed cross-coupling with aryl/heteroaryl boronic acids, amines, and alkynes under mild conditions, preserving the sensitive carboxylic acid group. This contrasts with unchlorinated analogs that require protecting group strategies [3] . Microwave-assisted methods further enhance efficiency, as demonstrated in catalyst-free syntheses of triazolopyridines where brominated precursors achieved 89% yield at 140°C in dry toluene .
Carboxylic Acid Diversification: The C-7 carboxylic acid serves as a versatile linchpin for generating structural diversity through:
Decarboxylative functionalization: Copper-mediated reactions yield halogenated analogs
Tandem Functionalization Approaches: Sequential C-C bond formation followed by carboxyl modification enables rapid scaffold diversification. A notable example involves Suzuki coupling at C-2 followed by Curtius rearrangement of the carboxylic acid to generate 2-aryl-7-aminomethyl derivatives in three steps with 75% overall yield [3] [5]. This approach significantly accelerates the production of kinase inhibitor candidates compared to traditional heterocyclic synthesis.
Table 2: Synthetic Applications of 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid
Reaction Site | Transformation | Conditions | Key Products | Yield |
---|---|---|---|---|
C-2 Bromine | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 2-Aryl-triazolopyridine-7-carboxylic acids | 70-92% [3] |
C-2 Bromine | Buchwald-Hartwig amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 110°C | 2-Amino-triazolopyridine-7-carboxylic acids | 65-85% [5] |
C-7 Carboxylic acid | Amide coupling | EDC·HCl, HOBt, DIPEA, DMF, rt | Amide derivatives for PI3K inhibitors | 80-95% [9] |
C-7 Carboxylic acid | Esterification | SOCl₂, MeOH, reflux | Methyl ester prodrug candidates | >90% [5] |
Both sites | Tandem functionalization | Stepwise Pd coupling then amidation | Multifunctional kinase inhibitors | 60-75% [3] [9] |
The strategic incorporation of this bromo-acid scaffold into kinase inhibitor design has yielded numerous clinical candidates due to its precise target engagement capabilities across critical signaling pathways. Key developments include:
PI3K/mTOR Dual Inhibitors: The carboxylic acid functionality enables critical interactions with the catalytic lysine residue (K833 in PI3Kγ) through water-mediated hydrogen bonding, while the triazolopyridine core occupies the adenine binding pocket. Structural optimizations have produced compounds with low nanomolar potency (IC₅₀ = 3-12 nM) against PI3Kα and mTOR [9]. Notably, urea derivatives generated from this building block demonstrated exceptional selectivity (>100-fold) for PI3Kγ over other lipid kinases, addressing historical challenges in isoform-specific inhibition [9].
JAK/STAT Pathway Inhibitors: Brominated triazolopyridine-7-carboxylic acid derivatives serve as precursors to potent JAK2 inhibitors through conversion to C-7 amides. Clinical candidate CEP-33779 exemplifies this approach, where structural optimization yielded 300-fold selectivity over JAK3 and TYK2 kinases. Molecular modeling confirms the carboxylic acid-derived amide forms dual hydrogen bonds with the hinge region leucine (L932) and catalytic lysine (K882) [3] [9].
Emerging Cancer Targets: Derivatives demonstrate promising activity against receptor tyrosine kinases including Axl and UFO (28-60 nM IC₅₀), validated through cellular assays showing apoptosis induction in leukemia models at submicromolar concentrations. The bromine atom's strategic position enables synthesis of covalent inhibitors through conversion to electrophilic warheads targeting catalytic cysteine residues [3].
Table 3: Kinase Inhibitor Candidates Derived from 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid
Kinase Target | Derivative Structure | In Vitro IC₅₀ | Cellular Activity | Therapeutic Application |
---|---|---|---|---|
PI3Kα/mTOR | 1-alkyl-3-(6-(2-methoxy-3-sulfonamidopyridin-5-yl)urea | 3.2 nM (PI3Kα) 7.8 nM (mTOR) | HCT-116 GI₅₀ = 0.18 μM | Colon cancer [9] |
JAK2 | 2-acetamido-6-aryl derivatives | 0.5 nM (JAK2) | STAT5 phosphorylation inhibition | Myeloproliferative disorders [3] |
PI3Kγ | 7-carboxamide analogs | 4.7 nM (PI3Kγ) | TH17 differentiation inhibition | Autoimmune disorders [9] |
Axl/UFO | 2-aryl-7-ureido derivatives | 28 nM (Axl) | MV4-11 apoptosis induction | Acute myeloid leukemia [3] |
The compound's importance continues to grow through late-stage functionalization strategies where the bromine atom undergoes diversification after installation of the core scaffold into complex molecules. This approach has enabled the synthesis of bicyclic derivatives and macrocyclic inhibitors targeting allosteric kinase pockets inaccessible to conventional flat heterocycles [3] . Furthermore, its application extends to proteolysis targeting chimeras (PROTACs) where the carboxylic acid links to E3 ligase-recruiting moieties, generating bifunctional molecules that degrade oncogenic kinases at nanomolar concentrations [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: